molecular formula C24H14F6N2O2 B11500261 N-[3,5-bis(trifluoromethyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

N-[3,5-bis(trifluoromethyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

Cat. No.: B11500261
M. Wt: 476.4 g/mol
InChI Key: RAROHADCBKFJHA-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, and an indole moiety, which is a common structure in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)aniline with an appropriate indole derivative under specific conditions. The reaction often requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its ability to interact with hydrophobic pockets in proteins, while the indole moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is unique due to its combination of a trifluoromethyl group and an indole moiety. This combination imparts unique chemical and biological properties, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C24H14F6N2O2

Molecular Weight

476.4 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

InChI

InChI=1S/C24H14F6N2O2/c25-23(26,27)14-10-15(24(28,29)30)12-16(11-14)31-22(34)21(33)19-17-8-4-5-9-18(17)32-20(19)13-6-2-1-3-7-13/h1-12,32H,(H,31,34)

InChI Key

RAROHADCBKFJHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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